molecular formula C22H22ClNO2S2 B2885293 1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide CAS No. 1797762-79-8

1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

カタログ番号: B2885293
CAS番号: 1797762-79-8
分子量: 431.99
InChIキー: YMHMHIBXCAALMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a cyclopentanecarboxamide derivative featuring a 4-chlorophenyl group and a bis-thiophene moiety substituted with a hydroxymethyl group. However, the provided evidence lacks explicit data on its synthesis, biological activity, or physicochemical properties. The compound’s dual thiophene rings and hydroxymethyl substituent may enhance solubility and binding specificity compared to simpler analogs .

特性

IUPAC Name

1-(4-chlorophenyl)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2S2/c23-17-5-3-16(4-6-17)22(10-1-2-11-22)21(26)24-13-18-7-8-19(28-18)20(25)15-9-12-27-14-15/h3-9,12,14,20,25H,1-2,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHMHIBXCAALMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential pharmacological applications.

Chemical Structure and Properties

This compound features a complex structure that includes a chlorophenyl group and thiophene derivatives, which are known for their diverse biological activities. The molecular formula is C₁₅H₁₄ClN₃O₂S₂, and its structural characteristics may contribute to its biological efficacy.

Antibacterial Activity

Recent studies have indicated that derivatives of thiophenes exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .

Enzyme Inhibition

The compound was also assessed for its ability to inhibit key enzymes, specifically acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and urinary tract infections.

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)IC₅₀ values ranging from 1.13 to 6.28 µM
UreaseStrong inhibitory activity

The results indicated that the compound exhibits strong inhibitory effects on urease, with IC₅₀ values significantly lower than the reference standard thiourea (IC₅₀ = 21.25 ± 0.15 µM) .

The biological activity of this compound may be attributed to its ability to interact with specific amino acids in target proteins, as suggested by molecular docking studies. These studies reveal the nature of interactions between the compound and active sites of enzymes or bacterial receptors, enhancing our understanding of its pharmacodynamics.

Case Studies

  • Antimicrobial Evaluation : A study conducted on synthesized derivatives of similar compounds showed that modifications in the thiophene structure can enhance antibacterial activity. The presence of functional groups like hydroxyls significantly improved binding affinity to bacterial membranes .
  • Therapeutic Potential : In a comparative study assessing various compounds for AChE inhibition, this compound ranked among the top inhibitors, suggesting its potential for development into a therapeutic agent for neurodegenerative diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound* C₂₃H₂₁ClN₂O₂S₂ Not provided 4-chlorophenyl, bis-thiophene with hydroxymethyl
1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide C₁₇H₁₉ClN₄OS 362.9 Triazolothiazine ring
1-(4-chlorophenyl)-N-[2,6-dihydro-2-(4-methoxyphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide C₂₄H₂₁ClN₂O₄S₂ Not provided 4-methoxyphenyl, thienopyrazol-dioxide

Key Observations:

Substituent Diversity :

  • The target compound’s bis-thiophene and hydroxymethyl groups may improve π-π stacking and hydrogen-bonding capabilities compared to the triazolothiazine in or the methoxyphenyl in .
  • The methoxyphenyl group in could enhance metabolic stability but reduce solubility compared to the hydroxymethyl group in the target compound.

The target compound’s larger structure (C₂₃H₂₁ClN₂O₂S₂) might limit membrane permeability.

Electronic Effects: The thienopyrazol-dioxide in introduces electron-withdrawing effects, which could modulate receptor binding differently than the electron-rich thiophene-hydroxymethyl groups in the target compound.

Research Findings and Methodological Context

While explicit data on the target compound’s activity is absent in the evidence, structural analogs highlight trends:

  • Crystallography and Modeling : Tools like SHELX and WinGX are critical for resolving complex heterocyclic structures, as seen in related compounds. These methods enable precise determination of bond angles and substituent orientations, which correlate with biological interactions.
  • Triazolothiazine Derivatives : Compounds like are often explored as kinase inhibitors due to their planar, nitrogen-rich cores. The target compound’s thiophene-hydroxymethyl groups could offer alternative binding modes in similar targets.
  • Thienopyrazol-dioxide Systems: The sulfone group in may improve oxidative stability, a feature absent in the target compound but relevant for drug development.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions, including chlorophenyl intermediate formation, thiophene ring functionalization, and carboxamide coupling. Key steps:

  • Chlorophenyl Intermediate : Use 4-chlorophenol with acylating agents (e.g., acetyl chloride) under basic conditions (e.g., NaH/DMF) to form the chlorophenoxy intermediate .
  • Thiophene Functionalization : Employ hydroxy-methylation via nucleophilic substitution or Friedel-Crafts alkylation, ensuring anhydrous conditions to prevent side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate high-purity product .
    • Critical Parameters : Monitor reaction temperature (60–80°C for acylation), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2:1 excess of acylating agent) .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, thiophene protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₂H₂₁ClN₂O₂S₂) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., SHELXL refinement) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Experimental Design :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via HPLC-UV .
  • Stability : Incubate at 37°C for 24–72 hours; monitor degradation by LC-MS and compare peak areas .
  • Aggregation : Perform dynamic light scattering (DLS) to detect particle formation in aqueous buffers .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data across different assay systems?

  • Analytical Workflow :

Replicate Assays : Use standardized protocols (e.g., ATP-based cell viability assays) with positive controls (e.g., doxorubicin) .

Purity Verification : Re-characterize the compound via NMR and LC-MS to rule out batch-specific impurities .

Target Engagement Studies : Perform SPR or ITC to measure binding affinity to purported targets (e.g., kinases) .

Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?

  • Protocol :

  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data .
  • Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement (anisotropic displacement parameters, twin refinement if needed) .
  • Validation : Check R-factors (R₁ < 0.05), electron density maps (e.g., omit maps for ambiguous regions), and PLATON/ADDSYM for symmetry checks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with flexible ligand and rigid receptor (PDB ID of target) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
  • QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Design Principles :

  • Bioisosteric Replacement : Substitute thiophene with furan or pyridine to modulate logP .
  • Prodrug Approach : Introduce hydrolyzable groups (e.g., ester) to enhance solubility .
  • Metabolic Stability : Use CYP450 inhibition assays (e.g., human liver microsomes) to identify labile sites .

Q. How can researchers address low yields in the final carboxamide coupling step?

  • Troubleshooting :

  • Catalyst Optimization : Test HATU vs. EDCI/HOBt for activation efficiency .
  • Solvent Screening : Compare DMF (high polarity) vs. dichloromethane (low polarity) for reaction kinetics .
  • Temperature Control : Run coupling at 0°C to minimize racemization .

Notes

  • References : Prioritize SHELX programs , PubChem , and experimental protocols for reproducibility.
  • Advanced Tools : WinGX/ORTEP for crystallographic visualization , Gaussian for QSAR .

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